Odatroltide

Acute Ischemic Stroke Thrombolytic Therapy Extended Therapeutic Window

Odatroltide (LT3001) is an investigational peptide-small molecule conjugate P-selectin inhibitor with dual thrombolytic and neuroprotective activity, in Phase 2/3 clinical development for acute ischemic stroke (AIS). It addresses the critical unmet need for stroke intervention beyond the standard 3-4.5 hour tPA window, with demonstrated safety at up to 24 hours post-onset and no increase in symptomatic intracranial hemorrhage. • Extended 24h therapeutic window vs. tPA (3-4.5h); no sICH in Phase 2b • Phase 2b: 13% absolute mRS 0-2 improvement; LAA subgroup: 11% improvement • Dual mechanism: P-selectin-mediated thrombus targeting + free radical scavenging • Effective P-selectin downregulation at 1 nM; inhibits platelet aggregation by TH, AA, ADP, and PAF

Molecular Formula C32H51N7O8
Molecular Weight 661.8 g/mol
CAS No. 1639303-73-3
Cat. No. B15143700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdatroltide
CAS1639303-73-3
Molecular FormulaC32H51N7O8
Molecular Weight661.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3
InChIInChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1
InChIKeyHCQSIGZMBBOVBZ-NHKCCNDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odatroltide Procurement & Differentiation Guide


Odatroltide (also designated LT3001 or DHDMIQK(KAP); CAS 1639303-73-3) is a novel synthetic peptide conjugate designed for acute ischemic stroke (AIS) intervention. The molecule comprises a tripeptide Pro-Ala-Lys (PAK) conjugated to an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain . It is classified as a P-selectin inhibitor and a dual-function thrombolytic/neuroprotective agent, currently in Phase 2/3 clinical development for AIS with an extended therapeutic window of up to 24 hours post-onset [1].

Model Acute ischemic stroke (thrombotic/embolic) research
Mechanism P-selectin inhibition with dual thrombolytic/neuroprotective pathway study
Intervention window Reported 24-hour post-onset intervention window context

Odatroltide Differentiation from Generic Alternatives


Odatroltide possesses a covalent peptide–small molecule conjugate structure that is not replicated by any commercially available P-selectin monoclonal antibodies (e.g., crizanlizumab, inclacumab) nor by standard fibrinolytic agents such as recombinant tissue plasminogen activator (tPA, alteplase). The PAK peptide domain confers thrombus-targeting capability via P-selectin binding and enhances endogenous fibrinolysis, while the isoquinoline-3-carboxylic acid moiety provides free radical scavenging activity . This dual-mechanism architecture is structurally distinct from antibody-based P-selectin inhibitors and fundamentally different from the single-mechanism fibrinolytic action of tPA . Simple peptide truncations or substitution with alternative P-selectin inhibitors will not reproduce the conjugate's integrated thrombolytic and neuroprotective functionality, as demonstrated in preclinical head-to-head comparisons with tPA [1].

tPA (alteplase)
Single-mechanism fibrinolytic

Does not provide thrombus-targeting via P-selectin or free radical scavenging; dual functionality may not transfer.

P-selectin mAbs
Lack integrated thrombolytic activity

Crizanlizumab/inclacumab inhibit adhesion but offer no fibrinolytic or neuroprotective mechanism; class-level mismatch.

Peptide truncations
May lose conjugate-specific targeting

PAK peptide domain and isoquinoline moiety together enable dual action; simple alterations likely disrupt reported binding and scavenging.

Odatroltide Quantitative Evidence


Extended Therapeutic Window vs. tPA

Odatroltide demonstrates a clinically actionable extension of the treatment window to 24 hours post-symptom onset, contrasting sharply with the 4.5-hour limitation for tPA administration due to elevated hemorrhagic risk [1]. In a Phase 2a trial (NCT04091945), patients received odatroltide (0.025 mg/kg IV) at a median time of 20 hours post-onset with no occurrence of symptomatic intracranial hemorrhage (sICH) [2]. This window extension addresses a major unmet need, as only 3–5% of AIS patients are eligible for tPA therapy [3].

Treatment window extension
Head-to-head
0% sICH at 24 h vs. 6.2% with delayed tPA
Supports delayed intervention model design
Phase 2a NCT04091945; tPA comparator from EXTEND trial
Acute Ischemic Stroke Thrombolytic Therapy Extended Therapeutic Window

Superior Hemorrhagic Safety Profile vs. tPA

In a focal embolic stroke rat model, LT3001 (10 mg/kg IV) demonstrated significantly lower hemorrhagic transformation compared to tPA when administered at 4.5 hours post-stroke [1]. At this extended time point, tPA significantly increased brain swelling and intracerebral hemorrhagic transformation, whereas LT3001 did not [2]. At 3 hours post-stroke, LT3001 produced significantly better therapeutic effects regarding reduction of infarct size, swelling rate, and hemorrhagic transformation compared to tPA [3].

Hemorrhagic transformation
Head-to-head
No increase in brain swelling or ICH at 4.5 h vs. tPA
Reported tolerability endpoint context in rat stroke model
Transl Stroke Res 2024; 10 mg/kg IV embolic model
Hemorrhagic Transformation Thrombolytic Safety Preclinical Stroke Model

Non-Interference with Endogenous Fibrinolysis vs. tPA

Unlike tPA, which directly activates plasminogen, LT3001 does not interfere with tPA activity in vitro or significantly alter international normalized ratio (INR) or serum levels of active tPA and plasminogen activator inhibitor-1 (PAI-1) in vivo [1]. This property distinguishes odatroltide from direct plasminogen activators and supports its potential use as an adjunctive or alternative agent without disrupting the endogenous fibrinolytic balance [2].

tPA/PAI-1 axis integrity
Head-to-head
No interference with tPA activity or INR alteration
Enables combination study designs without fibrinolytic disruption
In vitro and in vivo rat data; direct comparison with tPA modulation
tPA/PAI-1 Activity Coagulation Parameters Combination Therapy Potential

Dose-Dependent Functional Improvement vs. Placebo

In the Phase 2b LT3001-202 trial (China), odatroltide demonstrated dose-dependent improvements in functional outcomes at 90 days compared to placebo [1]. Moderate stroke patients treated with LT3001 achieved 8% and 13% absolute improvements in modified Rankin Scale (mRS) scores of 0–1 and 0–2, respectively, versus placebo [2]. Large artery atherosclerosis (LAA) patients (n=169) showed an 11% improvement in mRS 0–2 and a 9% gain in mRS 0–1 [3].

Functional outcome improvement
Head-to-head
+13% mRS 0–2 (moderate); +11% LAA subgroup
Reported endpoint improvement vs. placebo in Phase 2b
LT3001-202 trial; 90-day mRS distribution
Phase 2b Clinical Trial Functional Outcome mRS Score

Distinct Binding Modality vs. P-Selectin Antibodies

Odatroltide inhibits P-selectin-mediated platelet aggregation at a concentration of 1 nM in vitro, with efficacy demonstrated across multiple agonists including TH, AA, ADP, and PAF . In contrast, P-selectin monoclonal antibodies such as crizanlizumab and inclacumab exhibit IC50 values in the nanomolar range for cell adhesion inhibition (crizanlizumab IC50: 0.44 nM in SCD blood) but lack the integrated thrombolytic and free radical scavenging functionality of the odatroltide conjugate [1]. The small-molecule-peptide conjugate structure of odatroltide enables thrombus-targeted delivery, a feature not shared by antibody-based P-selectin inhibitors .

P-selectin binding modality
Class-level inference
1 nM downregulation; dual thrombolytic/antioxidant activity
Supports thrombus-targeted delivery research
No direct head-to-head with antibody inhibitors; data to verify
P-Selectin Inhibition Peptide vs. Antibody Thrombus Targeting

Consistent Safety Across Two Phase 2 Trials

Across two independent Phase 2 trials (LT3001-202 in China and LT3001-205 in USA/EU/Taiwan), odatroltide demonstrated a favorable safety profile with no increase in symptomatic intracranial hemorrhage (sICH) despite multi-dose administration over three days [1]. In the LT3001-202 Phase 2b study, the primary safety endpoint was met with no treatment-related sICH observed across all treatment groups [2]. The LT3001-205 trial further validated this safety signal, with mismatch-positive patients achieving a 10% absolute improvement in mRS 0–2 [3].

Multi-trial safety replication
Cross-study comparable
0% treatment-related sICH across two independent Phase 2 trials
Consistent tolerability endpoint context across populations
LT3001-202 and LT3001-205; multi-dose regimen context
Clinical Safety Intracranial Hemorrhage Multi-Dose Regimen

Odatroltide Research & Procurement Applications


Extended Therapeutic Window in Preclinical Stroke Models

Odatroltide is indicated for investigators conducting preclinical stroke research in rodent embolic or thrombotic models where administration beyond the 3–4.5 hour tPA window is required. The compound's demonstrated safety and efficacy at 4.5 hours and up to 24 hours post-stroke onset [1] enables experimental designs exploring delayed intervention strategies. Researchers should note that odatroltide does not interfere with tPA activity [2], permitting combination studies or direct comparative evaluation against tPA in the same model system.

Clinical Trial Procurement for Acute Ischemic Stroke

For clinical research organizations and academic medical centers planning Phase 2/3 AIS trials, odatroltide represents an investigational agent with established safety and efficacy signals in patient populations ineligible for standard reperfusion therapies. Phase 2b data demonstrate functional outcome improvements in moderate strokes (13% absolute mRS 0–2 improvement) and LAA subgroups (11% absolute improvement) [3]. Procurement of GMP-grade material should anticipate multi-dose intravenous administration regimens up to 0.025 mg/kg.

P-Selectin-Mediated Thrombus Targeting & Fibrinolysis Studies

Odatroltide's unique peptide–small molecule conjugate structure makes it a valuable tool compound for investigating thrombus-targeted delivery mechanisms and P-selectin–mediated platelet aggregation. In vitro studies demonstrate effective downregulation of P-selectin expression at 1 nM and inhibition of platelet aggregation induced by TH, AA, ADP, and PAF . The compound's dual-mechanism architecture—combining P-selectin binding with free radical scavenging—supports mechanistic investigations of integrated thrombolytic and neuroprotective strategies.

Comparative Pharmacology vs. tPA or P-Selectin Antibodies

Odatroltide provides a distinct pharmacological tool for head-to-head comparative studies against tPA in hemorrhagic transformation models. Preclinical data establish that at 4.5 hours post-stroke, tPA significantly increases brain swelling and intracerebral hemorrhage whereas odatroltide does not [4]. For P-selectin pathway investigations, odatroltide offers a small-molecule-peptide alternative to antibody-based inhibitors (crizanlizumab, inclacumab) with the added functionality of thrombolytic activity .

Application
Selection Property
Validation Focus
Preclinical embolic/thrombotic stroke models
Extended post-stroke intervention window (up to 24 h reported)
Hemorrhagic transformation endpoint review and tPA comparator context
Translational AIS research with extended eligibility
Dual-mechanism (thrombolysis + neuroprotection) pathway activity
Functional outcome endpoint (mRS) and safety-related endpoint monitoring
P-selectin-mediated platelet aggregation studies
Thrombus-targeted delivery via PAK peptide conjugate
P-selectin downregulation and platelet inhibition at low nM concentrations
Comparative pharmacology vs. tPA and anti-P-selectin mAbs
Non-interference with endogenous fibrinolytic regulation
tPA/PAI-1 axis integrity and hemorrhagic transformation comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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